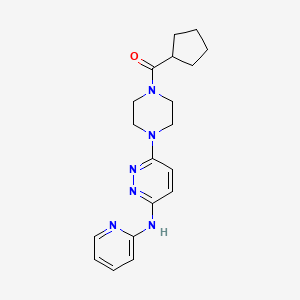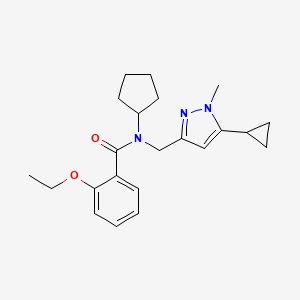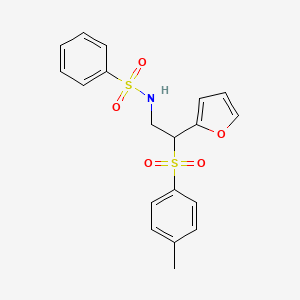
(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate, also known as DMNPYH, is a synthetic compound that has received attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis and analysis of compounds related to (E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate have been widely studied to understand their chemical properties and potential applications. These compounds, including various pyrrole derivatives, have been synthesized through different chemical reactions, demonstrating a variety of interactions and spectroscopic characteristics. For instance, studies have shown that these compounds can form dimers through multiple interactions, including hydrogen bonding, indicating their potential in forming complex molecular structures. The thermodynamic parameters of these reactions suggest that the formation of such compounds is exothermic and spontaneous at room temperature, providing insights into their stability and reactivity (Singh et al., 2013).
Molecular Structure and Spectroscopy
The molecular structure and spectroscopy of these pyrrole derivatives have been thoroughly analyzed using both experimental and quantum chemical approaches. Vibrational analysis, aided by spectroscopy methods like FT-IR, 1H NMR, and UV-Vis, along with quantum chemical calculations, has helped in understanding the local electronic descriptors and molecular electrostatic potential surfaces. These studies are crucial for predicting sites and nature of interactions within the molecules, offering a foundation for exploring their chemical reactivity and potential applications in various fields (Singh et al., 2013).
Chemical Reactivity and Potential Applications
Further analysis of these compounds reveals their chemical reactivity, with detailed studies on their vibrational analysis and potential energy distribution. The presence of multiple interactions within the molecules, evaluated through quantum theory of atoms in molecules (QTAIM) theory, sheds light on their complex chemical behavior. Such characteristics suggest their utility in developing new heterocyclic compounds and possibly in nonlinear optical (NLO) applications, given their suitable electronic and vibrational properties (Singh et al., 2013).
Non-Linear Optical Properties
The investigation of non-linear optical properties in related pyrrole chalcones has been conducted, showing that these compounds exhibit promising NLO behavior. This is attributed to their molecular structure, which supports the formation of dimers and the presence of resonance-assisted hydrogen bonding. Such properties are crucial for the development of materials with NLO applications, highlighting the potential of these pyrrole derivatives in the field of material science (Singh et al., 2015).
Propiedades
IUPAC Name |
ethyl 2,4-dimethyl-5-[(3-nitrophenyl)diazenyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-4-23-15(20)13-9(2)14(16-10(13)3)18-17-11-6-5-7-12(8-11)19(21)22/h5-8,16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZWPWKZFGALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)-2H-pyrrole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide](/img/structure/B2830472.png)



![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)
![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)

![2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2830487.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2830490.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-3-carboxamide](/img/structure/B2830493.png)